N-(3-Fluorophenyl)piperidin-4-amine hydrochloride

Lipophilicity CNS drug-likeness Physicochemical properties

CNS drug discovery teams frequently encounter solubility failures and DMSO-induced assay artifacts when screening piperidine-based scaffolds. This 3-fluorophenyl hydrochloride salt resolves those bottlenecks with predictable aqueous solubility (LogP 2.1-2.4) and a CNS MPO score of ~5.4, enabling direct buffer dissolution for radioligand binding, patch-clamp electrophysiology, and high-content imaging. • Defined meta-F substitution eliminates regioisomer variability that confounds SAR interpretation vs. 2-F, 4-F, or non-fluorinated analogs. • HCl salt form avoids high DMSO concentrations (>0.1%) linked to cytotoxicity in cellular assays. • Key building block cited in GSK patent WO2007/012479 A2 for benzylpiperazine-derived neurological agents. Supplied with full QA documentation; standard research quantities in stock for immediate dispatch.

Molecular Formula C11H16ClFN2
Molecular Weight 230.71 g/mol
CAS No. 923565-91-7
Cat. No. B1442467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Fluorophenyl)piperidin-4-amine hydrochloride
CAS923565-91-7
Molecular FormulaC11H16ClFN2
Molecular Weight230.71 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=CC(=CC=C2)F.Cl
InChIInChI=1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H
InChIKeyVPPUPLRTQYVYDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorophenyl)piperidin-4-amine HCl – Overview


N-(3-Fluorophenyl)piperidin-4-amine hydrochloride (CAS 923565‑91‑7) is a fluorinated piperidine derivative of the 4‑aminopiperidine class. The compound incorporates a piperidine ring substituted at the 4‑position with a 3‑fluorophenylamino group, and is supplied as the hydrochloride salt (C₁₁H₁₆ClFN₂, MW = 230.71 g/mol) [REFS‑1]. Its meta‑fluorine substitution pattern, combined with the basic piperidine nitrogen, provides a balanced lipophilicity profile (LogP ≈ 2.1–2.4) [REFS‑2] and enhanced aqueous solubility via the hydrochloride counterion [REFS‑1]. This structural motif is frequently employed as a versatile scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS)‑targeted ligands and as a key intermediate in the synthesis of bioactive molecules [REFS‑3].

1
Fluorinated CNS scaffold with meta-substitution
2
Hydrochloride salt for aqueous assay formulation
3
Documented patent intermediate for CNS drug discovery

Why Substitution Fails for N-(3-Fluorophenyl)piperidin-4-amine HCl


The 3‑fluorophenyl substitution pattern in N‑(3‑fluorophenyl)piperidin‑4‑amine is not interchangeable with other regioisomers (e.g., 2‑fluoro or 4‑fluoro) or with the non‑fluorinated N‑phenylpiperidin‑4‑amine. Fluorine substitution at the meta‑position modulates electronic distribution and lipophilicity in a manner distinct from ortho‑ or para‑substitution, directly affecting LogP, LogD, and hydrogen‑bonding capacity [REFS‑1]. The hydrochloride salt form further differentiates the compound by providing a defined, water‑soluble solid that simplifies formulation for in vitro and in vivo studies [REFS‑2]. Simple substitution with free‑base analogs or differently fluorinated congeners introduces variability in solubility, stability, and target‑binding profiles that can derail reproducible research or lead optimization campaigns [REFS‑3].

Regioisomer substitution
2- or 4-fluorophenyl analogs may shift electronic distribution and binding geometry, altering target engagement.
Free base vs. HCl salt
Free base limits aqueous solubility; aqueous assay compatibility may not transfer without salt form.
Non-fluorinated analog
Higher lipophilicity may increase non-specific binding and CYP inhibition risk, deviating from CNS drug-like profile.

Quantitative Evidence for N-(3-Fluorophenyl)piperidin-4-amine HCl


Meta-Fluorine Lipophilicity for CNS Permeability

N-(3-Fluorophenyl)piperidin-4-amine exhibits a calculated LogP of 2.068–2.39 [REFS‑1][REFS‑2], positioning it within the optimal range for CNS penetration (typically LogP = 2–4). In contrast, the non‑fluorinated N‑phenylpiperidin‑4‑amine dihydrochloride has a significantly higher LogP of 3.86 [REFS‑3], which may increase non‑specific binding and reduce aqueous solubility. The 4‑fluoro positional isomer (CAS 38043‑08‑2) has a comparable LogP (∼2.39) [REFS‑4], but the meta‑fluorine substitution alters the electronic distribution and the position of the fluorine relative to the piperidine nitrogen, which can influence receptor‑binding geometry [REFS‑5].

Lipophilicity profile
Cross-study comparable
LogP 2.07–2.39 vs. non-fluorinated 3.86
Supports CNS permeability fit
Predicted values; experimental confirmation recommended
Lipophilicity CNS drug-likeness Physicochemical properties

Hydrochloride Salt Aqueous Solubility Advantage

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride (MW 230.71) is supplied as a crystalline solid that is soluble in water, in contrast to the free base (MW 194.25, CAS 886506‑63‑4) which exhibits limited aqueous solubility due to its moderate lipophilicity (LogP ≈ 2.1) [REFS‑1][REFS‑2]. The hydrochloride salt increases the compound's polarity and ionizability, enabling dissolution in aqueous buffers (e.g., PBS, cell culture media) at concentrations suitable for dose‑response studies without requiring organic co‑solvents that may interfere with cellular assays [REFS‑3].

Salt form solubility
Class-level inference
HCl salt water-soluble; free base requires co-solvent
Enables aqueous assay formulation
Quantitative solubility data vendor-specific
Solubility Formulation Biochemical assays

CNS MPO and Lipinski Rule Compliance

N-(3-Fluorophenyl)piperidin-4-amine (free base) has a molecular weight of 194.25 g/mol, a calculated LogP of 2.07–2.39, two hydrogen bond donors, and two hydrogen bond acceptors, resulting in zero violations of Lipinski's Rule of Five [REFS‑1][REFS‑2]. It also possesses a favorable CNS Multiparameter Optimization (MPO) score of approximately 5.4 (out of 6), based on calculated values for MW, LogP, LogD, TPSA (24.06 Ų), HBD, and pKa [REFS‑3]. In comparison, the non‑fluorinated N‑phenylpiperidin‑4‑amine (LogP = 3.86) exceeds the recommended LogP range for CNS drugs (2–4) and has a lower CNS MPO score (~4.8), suggesting inferior brain penetration potential [REFS‑4].

CNS MPO score
Cross-study comparable
CNS MPO ≈ 5.4 vs. non-fluorinated ~4.8
Predicted favorable CNS drug-likeness
Calculated; in vivo brain exposure not verified
Drug‑likeness CNS MPO Blood‑brain barrier

Reduced CYP450 Inhibition Liability

While direct CYP inhibition data for N-(3-Fluorophenyl)piperidin-4-amine hydrochloride are not publicly available, class‑level structure‑activity relationships indicate that piperidine derivatives with moderate lipophilicity (LogP = 2–3) exhibit lower potential for time‑dependent CYP3A4 inhibition than more lipophilic congeners [REFS‑1]. The compound's LogP of ~2.1 places it below the threshold (LogP > 3) commonly associated with increased CYP inhibition risk. In contrast, the non‑fluorinated N‑phenylpiperidin‑4‑amine (LogP = 3.86) is predicted to have a higher probability of CYP engagement [REFS‑2].

CYP3A4 liability
Class-level inference
LogP 2.07–2.39 suggests lower TDI risk vs LogP 3.86
Reduced predicted CYP inhibition risk
Direct CYP data not available; class-level trends only
Metabolic stability CYP inhibition Drug‑drug interactions

GSK CNS Patent Intermediate

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is explicitly claimed as a synthetic intermediate in Glaxo Group Limited's patent WO2007/012479 A2 (Page/Page column 46–47), which describes benzylpiperazine derivatives for the treatment of neurological and psychiatric disorders [REFS‑1][REFS‑2]. The patent disclosure provides a validated synthetic route and establishes the compound's utility in generating novel CNS‑active molecules. This precedent offers procurement justification for organizations seeking building blocks with a demonstrated track record in pharmaceutical research.

Synthetic precedent
Supporting evidence
Explicitly claimed in WO2007/012479 A2
Validated CNS intermediate utility
Patent documentation; no biological data within
Synthetic intermediate CNS drug discovery Patented scaffold

Analytical Purity and Characterization

Commercial suppliers typically provide N-(3-Fluorophenyl)piperidin-4-amine hydrochloride at a minimum purity of 95–98%, as verified by HPLC or GC [REFS‑1][REFS‑2]. Key analytical identifiers include exact mass (230.098602 g/mol), InChI Key (VPPUPLRTQYVYDK‑UHFFFAOYSA‑N), and a well‑defined NMR spectrum (¹H and ¹³C) [REFS‑3]. This level of characterization ensures batch‑to‑batch consistency and minimizes the risk of confounding biological results due to unknown impurities—a critical factor when comparing activity across different laboratories or studies.

Quality specification
Supporting evidence
Purity ≥ 95% (HPLC), exact mass, InChI Key
Supports batch consistency
Supplier-dependent; request COA for specific lot
Quality control Analytical chemistry Reproducibility

Recommended Applications for N-(3-Fluorophenyl)piperidin-4-amine HCl


CNS GPCR Ligand Design and Synthesis

The balanced LogP (2.07–2.39) and favorable CNS MPO score (∼5.4) make the compound an ideal core scaffold for designing ligands targeting CNS‑expressed G‑protein coupled receptors (GPCRs), including dopamine, serotonin, and histamine receptors. The meta‑fluorine substitution enhances metabolic stability while maintaining sufficient polarity to avoid excessive non‑specific binding [REFS‑1]. The hydrochloride salt allows direct dissolution in aqueous buffers for primary radioligand binding assays.

Benzylpiperazine Therapeutics Building Block

As documented in GlaxoSmithKline's patent WO2007/012479 A2, the compound serves as a key intermediate in the synthesis of benzylpiperazine derivatives with potential applications in neurological and psychiatric disorders [REFS‑2]. Procurement of this building block enables access to a patented chemical space for analog generation and SAR exploration without the need for de novo synthetic route development.

Low-Artifact Aqueous Assay Formulation

The water‑soluble hydrochloride salt eliminates the need for high DMSO concentrations (>0.1%) that can confound cellular assay readouts [REFS‑3]. This property is particularly advantageous for electrophysiology (e.g., patch‑clamp), high‑content imaging, and reporter gene assays where DMSO‑induced cytotoxicity or off‑target effects must be minimized.

SAR Studies of Fluorine Positional Isomers

Comparative studies using the 3‑fluorophenyl derivative alongside the 2‑fluoro (CAS 886507‑17‑1), 4‑fluoro (CAS 38043‑08‑2), and non‑fluorinated (CAS 99918‑43‑1) analogs enable systematic evaluation of how fluorine substitution position affects target binding, selectivity, and ADME properties. The distinct LogP and electronic profiles of these isomers provide a controlled set for probing fluorine's contributions to molecular recognition [REFS‑4].

Application
Selection Property
Validation Focus
CNS GPCR ligand research
Favorable CNS multiparameter profile
Binding assay and electrophysiology compatibility
Benzylpiperazine derivative synthesis
Documented patent intermediate
SAR exploration and analog generation
Aqueous assay formulation
Hydrochloride salt aqueous solubility
Low-DMSO cell-based assay compatibility
Fluorine positional isomer SAR
Meta-fluorine substitution position
Comparative binding and ADME profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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